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Compound of Interest

Compound Name:
4-Fluoro-2-

methylbenzenesulfonamide

Cat. No.: B1299901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Fluoro-2-
methylbenzenesulfonamide, a key intermediate in medicinal chemistry and drug

development. The guide details predicted and characteristic Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols

for their acquisition. This document is intended to serve as a valuable resource for the

identification, characterization, and quality control of this compound.

Molecular Structure and Properties
IUPAC Name: 4-Fluoro-2-methylbenzenesulfonamide

CAS Number: 489-17-8[1][2]

Molecular Formula: C₇H₈FNO₂S[1][2]

Molecular Weight: 189.21 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 4-
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Fluoro-2-methylbenzenesulfonamide. These predictions are based on established chemical

shift ranges for similar structural motifs.

Table 1: Predicted ¹H NMR Spectral Data for 4-Fluoro-2-methylbenzenesulfonamide

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8 - 7.9 Doublet of doublets 1H
Aromatic H (ortho to

SO₂NH₂)

~7.1 - 7.2 Doublet of doublets 1H
Aromatic H (ortho to

F)

~7.0 - 7.1 Triplet 1H
Aromatic H (meta to

both F and SO₂NH₂)

~4.8 - 5.2 Broad singlet 2H -SO₂NH₂

~2.5 - 2.6 Singlet 3H -CH₃

Table 2: Predicted ¹³C NMR Spectral Data for 4-Fluoro-2-methylbenzenesulfonamide

Chemical Shift (δ) ppm Assignment

~162 - 165 (d, ¹JCF ≈ 250 Hz) Aromatic C-F

~140 - 142 Aromatic C-SO₂NH₂

~138 - 140 Aromatic C-CH₃

~128 - 130 (d, ³JCF ≈ 8 Hz) Aromatic CH (ortho to F)

~120 - 122 (d, ⁴JCF ≈ 3 Hz) Aromatic CH (meta to F)

~115 - 117 (d, ²JCF ≈ 22 Hz) Aromatic CH (ortho to F)

~20 - 22 -CH₃

Experimental Protocol for NMR Spectroscopy
Sample Preparation:
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Approximately 10-20 mg of 4-Fluoro-2-methylbenzenesulfonamide is accurately weighed

and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

The solution is transferred to a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Instrumentation and Data Acquisition:

A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.

¹H NMR:

The spectrum is acquired with a 90° pulse angle.

A relaxation delay of 5 seconds is used between scans.

Typically, 16-32 scans are accumulated for a good signal-to-noise ratio.

¹³C NMR:

The spectrum is acquired with proton decoupling.

A 45° pulse angle is used.

A relaxation delay of 2 seconds is employed.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for 4-Fluoro-2-methylbenzenesulfonamide
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3250 Medium, Sharp
N-H stretching (asymmetric

and symmetric) of sulfonamide

3100 - 3000 Medium Aromatic C-H stretching

2950 - 2850 Medium
Aliphatic C-H stretching

(methyl group)

1600 - 1580 Medium
C=C stretching in the aromatic

ring

1480 - 1450 Medium
C=C stretching in the aromatic

ring

1350 - 1310 Strong
Asymmetric SO₂ stretching of

sulfonamide[3]

1170 - 1150 Strong
Symmetric SO₂ stretching of

sulfonamide[3]

1250 - 1100 Strong C-F stretching

900 - 800 Strong
Aromatic C-H out-of-plane

bending

Experimental Protocol for FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a

background spectrum is collected.

A small amount of solid 4-Fluoro-2-methylbenzenesulfonamide is placed directly onto the

ATR crystal.

Pressure is applied using the instrument's anvil to ensure good contact between the sample

and the crystal.

Instrumentation and Data Acquisition:
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A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

A resolution of 4 cm⁻¹ is commonly used.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. Electron Ionization (EI) is a

common technique for volatile and thermally stable compounds.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for 4-Fluoro-2-
methylbenzenesulfonamide

m/z (mass-to-charge ratio) Relative Intensity Assignment

189 Moderate [M]⁺ (Molecular ion)

125 High [M - SO₂NH₂]⁺

109 High
[M - SO₂NH₂ - CH₃]⁺ or

[C₆H₄F]⁺

95 Moderate [C₆H₄F - F]⁺

64 Moderate [SO₂]⁺

Experimental Protocol for Mass Spectrometry
Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS with

EI):

A dilute solution of 4-Fluoro-2-methylbenzenesulfonamide is prepared in a volatile solvent

(e.g., dichloromethane or ethyl acetate).

The sample is injected into a gas chromatograph (GC) for separation.
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The separated compound elutes from the GC column and enters the ion source of the mass

spectrometer.

In the ion source, the molecules are bombarded with a high-energy electron beam (typically

70 eV) to induce ionization and fragmentation.

Instrumentation and Data Acquisition:

A GC-MS system is used.

The mass analyzer (e.g., quadrupole) scans a specified mass range (e.g., m/z 40-400).

The detector records the abundance of each ion.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4-Fluoro-2-methylbenzenesulfonamide.
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Caption: Workflow for the spectroscopic analysis of 4-Fluoro-2-methylbenzenesulfonamide.

This guide provides a foundational understanding of the key spectroscopic features of 4-
Fluoro-2-methylbenzenesulfonamide. For definitive structural confirmation, comparison with

a certified reference standard is always recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylbenzenesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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